molecular formula C10H12O2S B6597161 rac-ethyl (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylate, trans CAS No. 3979-52-0

rac-ethyl (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylate, trans

Cat. No. B6597161
CAS RN: 3979-52-0
M. Wt: 196.27 g/mol
InChI Key: DWZJDRIZCZVTNC-HTQZYQBOSA-N
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Description

Rac-ethyl (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylate, trans, also known as rac-ETPC, is an organic compound with a molecular formula of C10H10O2S. It is a cyclic ether and a derivative of cyclopropane, belonging to the class of sulfur heterocycles. Rac-ETPC has been studied for its potential use in the synthesis of pharmaceuticals, as well as its potential applications in scientific research.

Mechanism of Action

Rac-ETPC has been studied for its potential use in the synthesis of pharmaceuticals, as well as its potential applications in scientific research. The mechanism of action of rac-ethyl (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylate, trans is not fully understood. However, it is thought to act as a nucleophile in the formation of cyclic ethers and heterocycles. It is also thought to act as an electrophile in the formation of cyclic ethers and heterocycles.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been studied for its potential use in the synthesis of pharmaceuticals, as well as its potential applications in scientific research. It has been found to be non-toxic and non-irritating to the skin.

Advantages and Limitations for Lab Experiments

Rac-ETPC has several advantages and limitations when used in laboratory experiments. One advantage is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of reactions. However, it is not very stable in solution and can decompose over time. It also has a low solubility in water, making it difficult to work with in aqueous systems.

Future Directions

The potential future directions for rac-ethyl (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylate, trans include its use in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. It could also be used in the synthesis of peptide and peptidomimetic compounds. Additionally, it could be used in the synthesis of cyclic ethers and heterocycles. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

Rac-ETPC can be synthesized through a variety of methods. One method involves the reaction of ethyl 2-bromocyclopropane-1-carboxylate with thiophene-2-thiol in the presence of a base, such as sodium hydroxide. This reaction produces rac-ethyl (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylate, trans and sodium bromide as the by-products. Another method involves the reaction of ethyl 2-chlorocyclopropane-1-carboxylate with thiophene-2-thiol in the presence of a base, such as sodium hydroxide. This reaction produces this compound and sodium chloride as the by-products.

Scientific Research Applications

Rac-ETPC has been studied for its potential use in the synthesis of pharmaceuticals, as well as its potential applications in scientific research. It has been used as a starting material in the synthesis of racemic and meso-substituted cyclopropanes, as well as a starting material for the synthesis of various heterocycles. Rac-ETPC has also been studied for its potential use in the synthesis of peptide and peptidomimetic compounds.

properties

IUPAC Name

ethyl (1R,2R)-2-thiophen-2-ylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-2-12-10(11)8-6-7(8)9-4-3-5-13-9/h3-5,7-8H,2,6H2,1H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZJDRIZCZVTNC-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210053
Record name rel-Ethyl (1R,2R)-2-(2-thienyl)cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3979-52-0
Record name rel-Ethyl (1R,2R)-2-(2-thienyl)cyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3979-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-Ethyl (1R,2R)-2-(2-thienyl)cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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